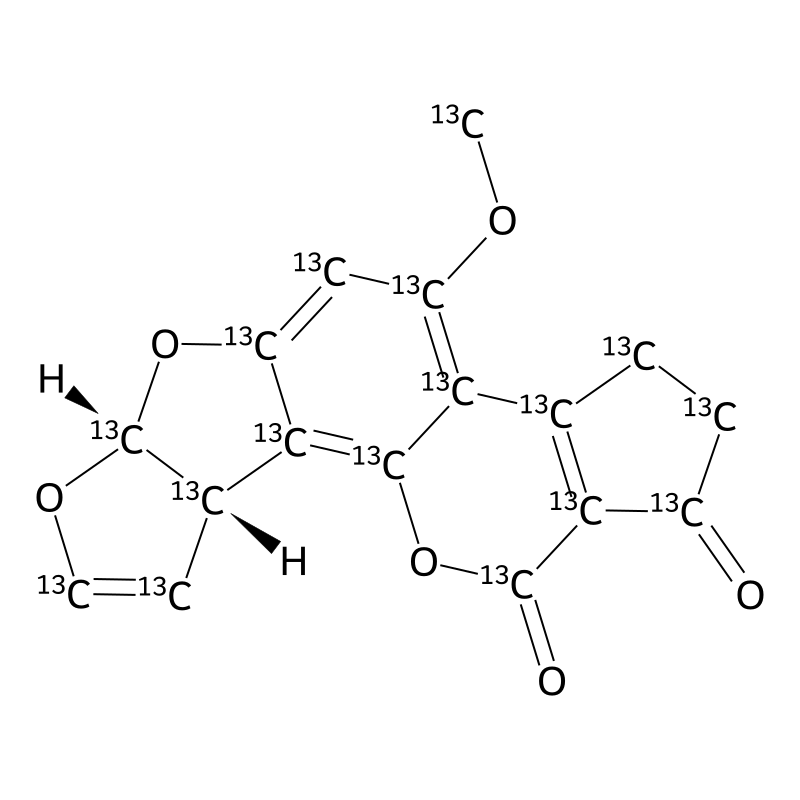Aflatoxin B1-13C17

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Aflatoxin B1-13C17 is a scientific research tool used as an internal standard for the quantification of Aflatoxin B1. Aflatoxin B1 is a potent mycotoxin produced by certain fungi that can contaminate food crops. Exposure to Aflatoxin B1 can have serious health consequences, including liver cancer [].
Here's how Aflatoxin B1-13C17 functions in research:
Isotope-Labeled Analog
Aflatoxin B1-13C17 is an isotope-labeled analog of Aflatoxin B1. This means it has the same chemical structure as Aflatoxin B1, but one or more carbon atoms are replaced with the heavier isotope Carbon-13 [].
Quantification Principle
During analysis of a sample suspected to contain Aflatoxin B1, Aflatoxin B1-13C17 is added as an internal standard. Both Aflatoxin B1 and Aflatoxin B1-13C17 undergo the same extraction and detection processes [].
Measurement and Calculation
Since Aflatoxin B1-13C17 is not naturally present in the sample, its concentration can be precisely measured. By comparing the signal intensity of Aflatoxin B1 to the signal intensity of the internal standard (Aflatoxin B1-13C17), researchers can calculate the exact concentration of Aflatoxin B1 present in the original sample []. This approach accounts for variations that might occur during sample preparation or instrument operation.
Aflatoxin B1-13C17 is a stable isotope-labeled analog of the potent mycotoxin aflatoxin B1, which is produced by certain molds, particularly from the genus Aspergillus. This compound is characterized by its molecular formula of and a molecular weight of approximately 329.1 g/mol. Aflatoxin B1-13C17 is primarily utilized as an internal standard for the quantification of aflatoxin B1 in various analytical methods, including gas chromatography-mass spectrometry and liquid chromatography-mass spectrometry . The compound serves as a valuable tool in food safety and toxicology research due to its ability to mimic the behavior of aflatoxin B1 in biological systems while allowing for precise measurement.
Aflatoxin B1 is a highly toxic compound and a known human carcinogen []. Exposure to Aflatoxin B1 can occur through consumption of contaminated food products.
Safety Concerns:
- Aflatoxin B1-13C17 inherits the hazardous properties of Aflatoxin B1. Due to its potential carcinogenicity, it should be handled with appropriate personal protective equipment (PPE) in a well-ventilated laboratory setting.
- Standard laboratory safety protocols for handling toxic materials should be strictly followed.
- Hydrolysis: In aqueous environments, aflatoxins can hydrolyze, leading to the formation of less toxic metabolites.
- Oxidation: Aflatoxin B1 can be oxidized by cytochrome P450 enzymes in the liver, resulting in reactive intermediates that can form DNA adducts, contributing to its carcinogenic potential.
- Conjugation: The metabolites may undergo conjugation with glutathione or other biomolecules, which can help detoxify the compound and facilitate excretion .
Aflatoxin B1-13C17 is primarily used in:
- Analytical Chemistry: As an internal standard for quantifying aflatoxin B1 levels in food products, animal feed, and environmental samples using advanced chromatographic techniques .
- Research: In studies investigating the metabolism and toxicological effects of aflatoxins, aiding in understanding their mechanisms of action and potential health risks.
- Quality Control: In laboratories for ensuring compliance with food safety regulations regarding aflatoxin contamination.
Interaction studies involving Aflatoxin B1-13C17 focus on its behavior in biological systems and its interactions with various biomolecules. These include:
- Binding Studies: Investigating how aflatoxins interact with proteins or nucleic acids can reveal insights into their genotoxic mechanisms.
- Metabolic Pathway Analysis: Studies that track how Aflatoxin B1-13C17 is processed in vivo help elucidate its metabolic fate and potential detoxification routes .
Aflatoxin B1-13C17 shares structural similarities with several other mycotoxins and aflatoxins. Some notable compounds include:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| Aflatoxin B1 | C17H12O6 | Potent carcinogen; naturally occurring mycotoxin. |
| Aflatoxin G1 | C17H12O7 | Similar structure; more polar; less toxic than B1. |
| Aflatoxin M1 | C17H14O7 | Hydroxylated derivative of Aflatoxin B1; found in milk. |
| Ochratoxin A | C20H18ClO5 | Another mycotoxin; nephrotoxic and carcinogenic effects. |
| Fumonisin B1 | C34H47N3O19 | Mycotoxin associated with neural tube defects; structurally distinct from aflatoxins. |
Uniqueness of Aflatoxin B1-13C17
Aflatoxin B1-13C17's uniqueness lies in its stable isotope labeling, which allows for precise quantification without altering the biological activity compared to non-labeled aflatoxins. This feature makes it invaluable in research settings where accurate measurement is critical for understanding exposure levels and health implications associated with aflatoxins .
XLogP3
Hydrogen Bond Acceptor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
GHS Hazard Statements
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H350 (100%): May cause cancer [Danger Carcinogenicity];
H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity]
Pictograms


Acute Toxic;Health Hazard






